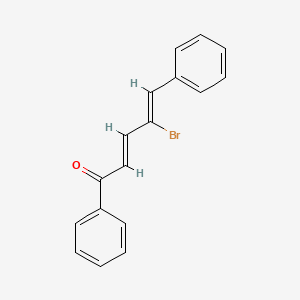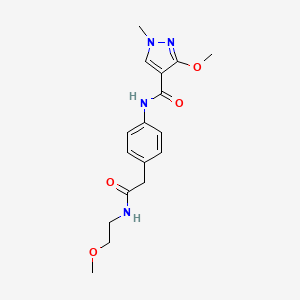
3-methoxy-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H22N4O4 and its molecular weight is 346.387. The purity is usually 95%.
BenchChem offers high-quality 3-methoxy-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Several papers discuss the synthesis and structural characterization of pyrazole derivatives. For instance, Hassan et al. (2014) and Hassan et al. (2015) elaborated on the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells and human cancer cell lines, respectively (Hassan, Hafez, & Osman, 2014); (Hassan, Hafez, Osman, & Ali, 2015). These studies underscore the potential of pyrazole derivatives in medicinal chemistry, particularly in the development of new anticancer agents.
Cytotoxic Activity
The cytotoxic activities of these compounds against various cancer cell lines have been a significant area of research. The previously mentioned studies by Hassan et al. provide a foundation for exploring pyrazole derivatives as potential anticancer agents. This line of research aims to identify new therapeutic agents that can effectively target cancer cells without harming healthy cells.
Antibacterial Activity
Another significant application of these compounds is in the development of new antibacterial agents. Pitucha et al. (2011) synthesized N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives and evaluated them as potential antimicrobial agents. The study found that some derivatives showed high activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus strains, indicating their potential in addressing antibiotic resistance issues (Pitucha, Kosikowska, Urszula, & Malm, 2011).
Molecular Conformation and Hydrogen Bonding Studies
Studies on molecular conformation and hydrogen bonding, such as the one conducted by Asma et al. (2018), provide insights into the structural aspects of pyrazole derivatives. Understanding these properties can help in the rational design of new compounds with enhanced biological activities (Asma, Kalluraya, Yathirajan, Rathore, & Glidewell, 2018).
Propriétés
IUPAC Name |
3-methoxy-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-21-11-14(17(20-21)25-3)16(23)19-13-6-4-12(5-7-13)10-15(22)18-8-9-24-2/h4-7,11H,8-10H2,1-3H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZQVSOHGXPMGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)CC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2698620.png)
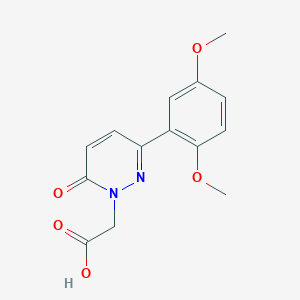
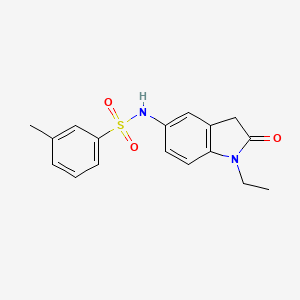


![(4-(4-Fluorophenyl)piperazin-1-yl)(5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2698627.png)

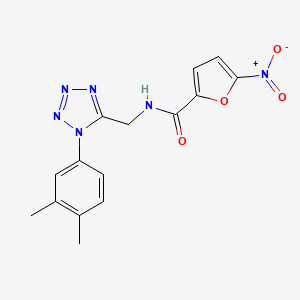

![1-(2-chloro-6-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2698631.png)
![1-(4-chlorophenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2698634.png)
![6-Chloro-7-methylimidazo[1,2-b]pyridazine](/img/structure/B2698638.png)
![1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone](/img/structure/B2698639.png)
